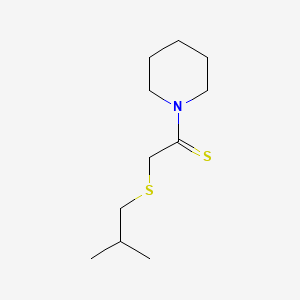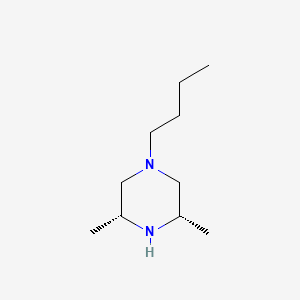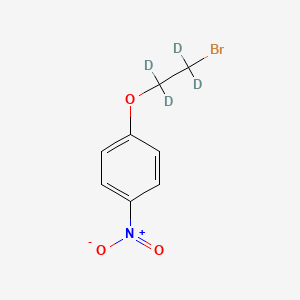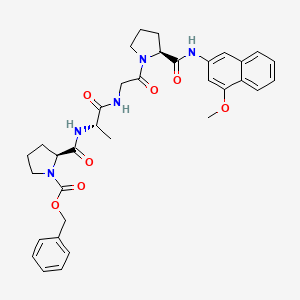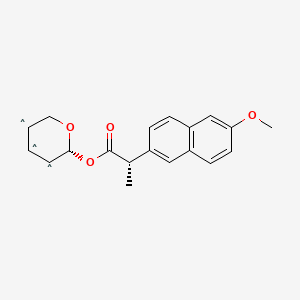
N-Trifluoroacetodesmethyl Citalopram-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Trifluoroacetodesmethyl Citalopram-d3 (also known as N-TFC-d3) is a novel drug developed by scientists as a potential treatment for a variety of diseases. It is a derivative of citalopram, a selective serotonin reuptake inhibitor (SSRI) used to treat depression. This compound has been studied extensively for its potential therapeutic applications, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-TFC-d3 is a useful compound for scientific research, as it can be used to study the pharmacological effects of citalopram in vivo. It has been used in animal models to study the effects of citalopram on behavior and serotonin levels in the brain. Additionally, N-TFC-d3 has been used in clinical trials to assess the efficacy of citalopram in treating depression.
Mecanismo De Acción
The mechanism of action of N-TFC-d3 is similar to that of citalopram. It binds to the serotonin transporter (SERT) and prevents the reuptake of serotonin, resulting in increased levels of serotonin in the synapse. This increased level of serotonin then activates post-synaptic serotonin receptors, resulting in an antidepressant effect.
Biochemical and Physiological Effects
N-TFC-d3 has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to increase serotonin levels in the brain, as well as reduce anxiety and depression-like behaviors. Additionally, it has been shown to increase levels of the neurotransmitter dopamine in the brain, which is associated with improved cognition and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-TFC-d3 has several advantages for use in laboratory experiments. It is relatively stable and can be easily synthesized in the laboratory. Additionally, it is labeled with a stable isotope, which allows for easy detection and quantification of the compound in biological samples. The main limitation of N-TFC-d3 is that it is not approved for clinical use, so it cannot be used to treat patients.
Direcciones Futuras
There are several potential future directions for N-TFC-d3. One potential direction is to further explore the mechanism of action of the compound and its effects on serotonin and dopamine levels in the brain. Additionally, further research could be done to develop new synthesis methods for the compound, as well as to explore its potential therapeutic applications in humans. Finally, further research could be done to explore the potential toxic effects of the compound.
Métodos De Síntesis
N-TFC-d3 is synthesized through a series of steps starting with the citalopram molecule. The first step involves the addition of trifluoroacetic anhydride (TFA) to the citalopram molecule, which results in the formation of a trifluoroacetylated citalopram molecule. This molecule is then treated with a base, such as sodium hydroxide or potassium hydroxide, to form an ester intermediate. The ester intermediate is then treated with a reducing agent, such as sodium borohydride or lithium aluminum hydride, to reduce the ester to an alcohol. Finally, the alcohol is treated with d3-labeled trifluoroacetic acid to form N-TFC-d3.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Trifluoroacetodesmethyl Citalopram-d3 involves the introduction of a deuterium atom at the methyl position of the citalopram molecule, followed by the substitution of the methyl group with a trifluoroacetyl group.", "Starting Materials": [ "Citalopram-d3", "Trifluoroacetic anhydride", "Triethylamine", "Dichloromethane", "Methanol", "Sodium bicarbonate", "Water" ], "Reaction": [ "To a solution of citalopram-d3 in dichloromethane, add trifluoroacetic anhydride and triethylamine.", "Stir the reaction mixture at room temperature for 24 hours.", "Quench the reaction by adding a solution of sodium bicarbonate in water.", "Extract the organic layer with dichloromethane.", "Wash the organic layer with water and dry over sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain N-Trifluoroacetodesmethyl Citalopram-d3." ] } | |
Número CAS |
1189981-17-6 |
Fórmula molecular |
C21H18F4N2O2 |
Peso molecular |
409.399 |
Nombre IUPAC |
N-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoro-N-(trideuteriomethyl)acetamide |
InChI |
InChI=1S/C21H18F4N2O2/c1-27(19(28)21(23,24)25)10-2-9-20(16-4-6-17(22)7-5-16)18-8-3-14(12-26)11-15(18)13-29-20/h3-8,11H,2,9-10,13H2,1H3/i1D3 |
Clave InChI |
AIVUSJIHPDCSPS-FIBGUPNXSA-N |
SMILES |
CN(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




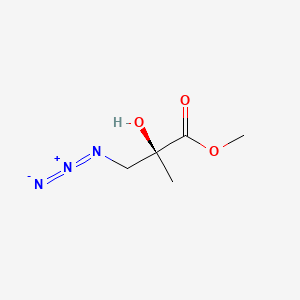

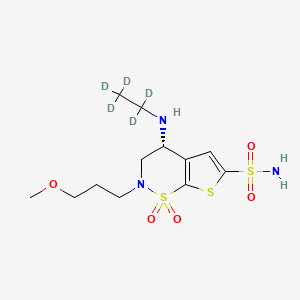
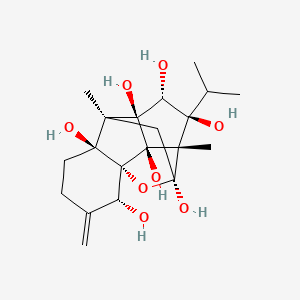

![N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide](/img/structure/B563272.png)
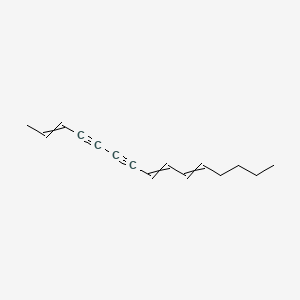
![(5S,6R)-6-((S)-1-hydroxyethyl)-7-oxo-3-((S)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B563275.png)
